molecular formula C16H17BrN4O2 B12174393 1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone

Cat. No.: B12174393
M. Wt: 377.24 g/mol
InChI Key: JUJJNJOSJQNCRG-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone typically involves multi-step organic reactions. The starting materials may include 6-bromoindazole and pyrrolidinone derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: Reacting 6-bromoindazole with a suitable nucleophile to introduce the pyrrolidinylcarbonyl group.

    Cyclization reactions: Forming the indazole ring structure through cyclization reactions.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Automated synthesis: Using robotic systems for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole derivatives: Compounds with similar indazole structures.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone moieties.

Uniqueness

1-(6-bromo-1H-indazol-3-yl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C16H17BrN4O2

Molecular Weight

377.24 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H17BrN4O2/c17-11-3-4-12-13(8-11)18-19-15(12)21-9-10(7-14(21)22)16(23)20-5-1-2-6-20/h3-4,8,10H,1-2,5-7,9H2,(H,18,19)

InChI Key

JUJJNJOSJQNCRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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